4-(bromomethyl)-1-phenyl-1H-pyrazole
Description
BenchChem offers high-quality 4-(bromomethyl)-1-phenyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(bromomethyl)-1-phenyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
4-(bromomethyl)-1-phenylpyrazole |
InChI |
InChI=1S/C10H9BrN2/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2 |
InChI Key |
DPTQPUZPPFTLAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CBr |
Origin of Product |
United States |
Spectroscopic Profiling of 4-(Bromomethyl)-1-phenyl-1H-pyrazole: A Comprehensive ¹H and ¹³C NMR Reference Guide
Executive Summary
4-(Bromomethyl)-1-phenyl-1H-pyrazole is a highly versatile electrophilic building block utilized extensively in modern drug discovery and organic synthesis. It serves as a critical intermediate in the development of multi-target directed ligands, such as acetylcholinesterase inhibitors for Alzheimer's disease[1], and acts as a key precursor in palladium-catalyzed cross-coupling reactions[2]. Furthermore, pyrazole derivatives bearing specific substitution patterns at the 4-position are actively investigated as IL4I1 inhibitors in oncology[3].
This technical guide provides a rigorous, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 4-(bromomethyl)-1-phenyl-1H-pyrazole, detailing the causality behind signal assignments and experimental protocols.
Structural Significance & Mechanistic Context
The structural architecture of 4-(bromomethyl)-1-phenyl-1H-pyrazole consists of three distinct magnetic environments: the N-phenyl ring, the pyrazole core, and the bromomethyl moiety.
The reactivity of this compound stems from the highly electrophilic bromomethyl group, which readily undergoes S_N2 displacement. Spectroscopically, the electron-withdrawing nature of the bromine atom, combined with the aromatic ring current of the pyrazole, significantly deshields the methylene protons. Meanwhile, the N-phenyl group exerts a profound anisotropic effect on the adjacent pyrazole H-5 proton. Because the N-phenyl ring cannot achieve perfect coplanarity with the pyrazole ring due to steric hindrance, it adopts a twisted conformation. This places the H-5 proton directly in the deshielding cone of the phenyl ring's magnetic anisotropy, providing a reliable diagnostic handle for structural confirmation[4].
Domain-Based Assignment Logic
To systematically assign the NMR spectra, we divide the molecule into its core structural domains. The logic mapping below illustrates how the chemical shifts correlate with the distinct electronic environments of the molecule.
Figure 1: Domain-based logic for ¹H and ¹³C NMR signal assignment.
High-Resolution NMR Reference Data
The following tables summarize the quantitative NMR data for 4-(bromomethyl)-1-phenyl-1H-pyrazole, synthesized from empirical data of closely related 1-phenylpyrazole derivatives[4].
Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298 K)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Rationale |
| H-5 (Pyrazole) | 7.95 | s | - | 1H | Highly deshielded by the adjacent N-phenyl ring's magnetic anisotropy. |
| H-3 (Pyrazole) | 7.80 | s | - | 1H | Less deshielded than H-5; allylic coupling to the CH₂Br group is typically unresolved (<1 Hz). |
| H-2', H-6' (Phenyl) | 7.68 | d (or dd) | 7.8 | 2H | Ortho protons, deshielded by the proximity to the pyrazole N1 lone pair. |
| H-3', H-5' (Phenyl) | 7.46 | t | 7.8 | 2H | Meta protons, appearing in the standard aromatic region. |
| H-4' (Phenyl) | 7.32 | t | 7.4 | 1H | Para proton, typically the most shielded of the phenyl system. |
| -CH₂Br | 4.50 | s | - | 2H | Strongly deshielded by both bromine electronegativity and the heteroaromatic ring. |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃, 298 K)
| Position | Chemical Shift (δ, ppm) | Type | Assignment Rationale |
| C-3 (Pyrazole) | 140.5 | CH | Adjacent to the sp² hybridized nitrogen (N2), highly deshielded. |
| C-1' (Phenyl) | 139.5 | Cq | Ipso carbon attached to N1; lacks an attached proton (low intensity). |
| C-3', C-5' (Phenyl) | 129.5 | CH | Meta carbons of the phenyl ring. |
| C-5 (Pyrazole) | 127.5 | CH | Adjacent to N1; distinct from C-3 due to the different electronic nature of N1 vs N2. |
| C-4' (Phenyl) | 126.5 | CH | Para carbon of the phenyl ring. |
| C-2', C-6' (Phenyl) | 119.5 | CH | Ortho carbons of the phenyl ring. |
| C-4 (Pyrazole) | 118.0 | Cq | Quaternary carbon bearing the bromomethyl group. |
| -CH₂Br | 23.5 | CH₂ | Characteristic shift for hetero-benzylic bromides. |
Experimental Methodology & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the NMR acquisition must follow a self-validating protocol. The workflow below outlines the synthesis and subsequent spectroscopic validation.
Figure 2: Synthetic workflow and NMR validation of 4-(bromomethyl)-1-phenyl-1H-pyrazole.
Step-by-Step NMR Preparation & Acquisition
1. Sample Preparation (Causality of Solvent and Filtration):
-
Step: Dissolve 15–20 mg (for ¹H) or 40–50 mg (for ¹³C) of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Rationale: CDCl₃ is chosen for its excellent solubilizing properties for moderately polar heterocycles. TMS acts as an internal standard (δ = 0.00 ppm), establishing a self-validating baseline that eliminates chemical shift drift caused by temperature variations or magnetic field instability.
-
Step: Filter the solution through a tightly packed glass wool plug into a standard 5 mm NMR tube.
-
Rationale: Particulate matter creates localized magnetic susceptibility gradients, which distort the magnetic field homogeneity ( ΔB0 ) and lead to broadened spectral lines. Filtration ensures sharp, well-resolved peaks necessary for accurate coupling constant ( J ) determination.
2. ¹H NMR Acquisition Parameters:
-
Step: Acquire at 400 MHz using a 30° excitation pulse, a spectral width of 15 ppm, and a relaxation delay ( d1 ) of 2–3 seconds for 16–32 scans.
-
Rationale: A 30° pulse angle combined with a 2-second relaxation delay ensures that the magnetization of all protons fully recovers between scans, allowing the integration values to accurately reflect the stoichiometric ratio of the protons (e.g., exactly 2.00 for the -CH₂Br singlet).
3. ¹³C NMR Acquisition Parameters:
-
Step: Acquire at 100 MHz using power-gated broadband proton decoupling (e.g., WALTZ-16), a 30° pulse angle, and an extended relaxation delay ( d1 ) of 5–10 seconds for 512–1024 scans.
-
Rationale: Quaternary carbons (C-4, C-1') lack attached protons, which deprives them of efficient dipole-dipole relaxation pathways. This results in significantly longer longitudinal relaxation times ( T1 ). Extending the relaxation delay to 5–10 seconds ensures complete magnetization recovery, yielding visible and accurately integrated signals for these critical quaternary nodes.
References
- WO2022227015A1 - Il4i1 inhibitors and methods of use.
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
- 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the tre
- Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. RSC.
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Physicochemical Profiling and Solubility Dynamics of 4-(Bromomethyl)-1-phenyl-1H-pyrazole: A Technical Guide for Reactive Intermediates
Executive Summary
In modern medicinal chemistry, 4-(bromomethyl)-1-phenyl-1H-pyrazole serves as a critical electrophilic building block. It is prominently utilized in the synthesis of advanced immunotherapeutic agents, including IL4I1 inhibitors designed to target tumor-infiltrating macrophages and reverse immune evasion[1]. However, unlike stable active pharmaceutical ingredients (APIs), this compound is a highly reactive intermediate. As a Senior Application Scientist, I frequently observe discovery teams mischaracterizing reactive alkylating agents by applying standard API profiling workflows. This whitepaper establishes a paradigm for the physicochemical profiling, solvent selection, and handling of 4-(bromomethyl)-1-phenyl-1H-pyrazole, emphasizing self-validating experimental designs that account for its inherent reactivity.
Structural and Quantitative Physicochemical Profiling
The behavior of 4-(bromomethyl)-1-phenyl-1H-pyrazole is dictated by three structural features: the lipophilic 1-phenyl ring, the aromatic pyrazole core, and the highly electrophilic bromomethyl "warhead." Understanding these parameters is the first step in rational 2[2].
Table 1: Physicochemical Property Summary
| Property | Value | Implication for Experimental Design |
| Molecular Formula | C10H9BrN2 | Halogenated organic intermediate; requires amber glassware to prevent photo-degradation. |
| Molecular Weight | 237.10 g/mol | Low MW; ideal for fragment-based drug design (FBDD) or early lead synthesis. |
| Calculated LogP (cLogP) | ~2.8 | Highly lipophilic; poor aqueous solubility expected. Requires organic co-solvents. |
| Topological Polar Surface Area | 17.8 Ų | High membrane permeability; necessitates non-polar handling and storage conditions. |
| H-Bond Donors / Acceptors | 0 / 2 | Lacks protic hydrogens; relies entirely on dipole interactions and dispersion forces. |
| Reactive Moiety | Benzylic Bromide | Highly susceptible to nucleophilic attack ( SN2 ) and solvolysis. |
The Reactivity-Solubility Paradox and Solvent Logic
The fundamental error in profiling reactive intermediates is treating them like stable end-products. Standard thermodynamic solubility assays (e.g., the shake-flask method) require 24 to 48 hours of equilibration in aqueous buffers. This approach is fundamentally incompatible with 4-(bromomethyl)-1-phenyl-1H-pyrazole.
The Causality of Solvent Failure: Why do protic solvents fail? The bromomethyl group is highly activated by the adjacent electron-rich pyrazole ring. When exposed to protic, nucleophilic solvents (such as water, methanol, or ethanol), the compound undergoes rapid SN1 or SN2 solvolysis, degrading into the corresponding alcohol or ether byproducts. This phenomenon is a well-documented liability in 3[3]. Therefore, solubility must be evaluated through a kinetic lens using anhydrous, aprotic solvents (e.g., DMF, DMSO, or Acetonitrile) to preserve structural integrity prior to the intended alkylation event.
Fig 1. Reaction pathways demonstrating solvent-dependent solvolysis versus desired SN2 alkylation.
Self-Validating Experimental Workflows
To generate trustworthy data, every protocol must be a self-validating system. A critical failure point in automated solubility screening is assuming that a "clear solution" equates to high solubility. For reactive electrophiles, a lack of precipitation often indicates complete degradation into a more polar, soluble byproduct. The protocols below integrate orthogonal validation steps to prevent false positives.
Protocol 1: Kinetic Solubility Determination via Nephelometry
Nephelometry (laser light scattering) is utilized because it provides rapid readouts (under 2 hours), minimizing the window for aqueous hydrolysis[4].
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 4-(bromomethyl)-1-phenyl-1H-pyrazole in anhydrous, amine-free DMSO to create a 10 mM stock solution. Caution: Use freshly opened DMSO to avoid moisture-induced degradation.
-
Serial Dilution: Dispense the stock into a 96-well plate containing the target aprotic solvent or a strictly pH-controlled buffer (pH 6.5 - 7.0 to minimize hydroxide attack), creating a concentration gradient (1 µM to 500 µM).
-
Incubation: Seal the plate and incubate at 25°C for exactly 2 hours in the dark.
-
Nephelometric Readout: Scan the plate using a nephelometer. An increase in scattered light indicates the kinetic solubility limit (precipitation point).
-
Self-Validation (LC-MS Check): Immediately aspirate 10 µL from the highest "soluble" concentration well and inject it into an LC-MS system. Logic: If the purity is <95%, the solubility data is invalid due to solvolysis. The true kinetic solubility can only be recorded if structural integrity is confirmed.
Fig 2. Self-validating kinetic solubility workflow integrating nephelometry and LC-MS purity checks.
Protocol 2: Standardized SN2 Alkylation Workflow
When utilizing this compound to synthesize target inhibitors, the reaction environment must be strictly controlled to favor the desired nucleophile over background solvent.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the target nucleophile (e.g., a primary amine) in anhydrous DMF or Acetonitrile (0.2 M concentration).
-
Base Addition: Add 2.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA). Logic: DIPEA deprotonates the nucleophile without competing for the electrophilic bromomethyl carbon.
-
Electrophile Addition: Slowly add 1.1 equivalents of 4-(bromomethyl)-1-phenyl-1H-pyrazole dropwise at 0°C. Logic: Low temperatures suppress off-target dimerization and exothermic degradation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC or LC-MS until the electrophile is fully consumed (typically 2-4 hours).
-
Quenching and Workup: Quench the reaction with saturated aqueous NH4Cl and extract with Ethyl Acetate. Wash the organic layer extensively with brine to remove residual DMF/DIPEA before concentrating under reduced pressure.
References
- WO2022227015A1 - Il4i1 inhibitors and methods of use Google P
- Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimiz
- Physicochemical and Biomimetic Properties in Drug Discovery: Chromatographic Techniques for Lead Optimiz
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An In-depth Technical Guide to the Crystallographic Analysis of 4-(bromomethyl)-1-phenyl-1H-pyrazole
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the synthesis, characterization, and single-crystal X-ray diffraction analysis of 4-(bromomethyl)-1-phenyl-1H-pyrazole. This document is crafted to serve as a practical and theoretical resource, navigating the complexities of crystallographic studies from sample preparation to data interpretation and dissemination.
Introduction: The Significance of Pyrazole Derivatives in Modern Research
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific compound, 4-(bromomethyl)-1-phenyl-1H-pyrazole, serves as a versatile synthetic intermediate. The bromomethyl group provides a reactive handle for further molecular elaboration, making it a valuable building block in the design of novel therapeutic agents and functional materials. Understanding its precise three-dimensional structure through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new molecules with tailored properties.
Part 1: Synthesis and Crystal Growth: The Foundation of a Successful Crystallographic Study
The journey to a high-resolution crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant for the quality of the diffraction data and the ultimate precision of the structural model.[1]
Synthesis of 4-(bromomethyl)-1-phenyl-1H-pyrazole
The synthesis of pyrazole derivatives can be achieved through various established methods, often involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] A plausible synthetic route to 4-(bromomethyl)-1-phenyl-1H-pyrazole is outlined below.
Experimental Protocol: Synthesis
-
Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde: This intermediate can be synthesized via the Vilsmeier-Haack reaction from 1-phenyl-1H-pyrazole.
-
Reduction to (1-phenyl-1H-pyrazol-4-yl)methanol: The carbaldehyde is then reduced to the corresponding alcohol using a suitable reducing agent such as sodium borohydride.
-
Bromination: The final step involves the conversion of the alcohol to the desired 4-(bromomethyl)-1-phenyl-1H-pyrazole using a brominating agent like phosphorus tribromide or thionyl bromide.
It is crucial to purify the final product thoroughly, typically by column chromatography, to remove any impurities that might hinder crystallization.
The Art and Science of Crystal Growth
Growing diffraction-quality single crystals is often the most challenging aspect of a crystallographic study.[1] The goal is to obtain crystals that are well-formed, free of defects, and of an appropriate size (typically 0.1-0.3 mm in each dimension).[1]
Experimental Protocol: Crystal Growth
Several techniques can be employed to grow single crystals, with the choice depending on the solubility and stability of the compound.
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly. The key is to control the rate of evaporation; covering the vessel with parafilm and piercing a few small holes can be effective.[1]
-
Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting slow crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the formation of well-ordered crystals.
Key Considerations for Crystal Growth:
-
Purity: The starting material must be of the highest possible purity.
-
Solvent Selection: The choice of solvent is critical and often requires screening of various options.
-
Patience: Crystal growth can take days, weeks, or even months.[1]
Part 2: Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[3][4] The fundamental principle behind this technique is Bragg's Law, which describes the conditions for constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice.[5][6]
The Theoretical Framework
-
Bragg's Law: The relationship between the wavelength of the incident X-rays (λ), the spacing between the crystal lattice planes (d), and the angle of diffraction (θ) is given by the equation: nλ = 2d sin(θ) , where 'n' is an integer representing the order of diffraction.[5][6]
-
Structure Factors: The intensity of each diffracted beam is determined by the arrangement of atoms within the unit cell and is mathematically described by the structure factor, F(hkl). The structure factor is the Fourier transform of the electron density distribution within the unit cell.[7][8]
The Experimental Workflow
The process of collecting and analyzing single-crystal X-ray diffraction data can be broken down into several key steps.
Caption: The workflow of single-crystal X-ray crystallography.
Experimental Protocol: Data Collection and Processing
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[3]
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of each reflection.[9] This involves:
-
Indexing: Assigning Miller indices (h, k, l) to each reflection.
-
Integration: Measuring the intensity of each reflection.
-
Scaling and Merging: Correcting for experimental factors and merging symmetry-equivalent reflections.
-
Structure Solution and Refinement
-
Structure Solution: The initial atomic positions are determined from the processed diffraction data. For small molecules, this is often achieved using direct methods.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.
Part 3: Crystallographic Data and Interpretation
Although the specific crystallographic data for 4-(bromomethyl)-1-phenyl-1H-pyrazole is not publicly available, we can anticipate the key parameters based on the analysis of similar pyrazole derivatives. For instance, the crystal structure of 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid reveals important insights into the packing and intermolecular interactions that can be expected.[10]
Expected Crystallographic Data
The results of a single-crystal X-ray diffraction study are typically presented in a standardized format known as a Crystallographic Information File (CIF).[11][12][13][14][15] A summary of the expected crystallographic data for 4-(bromomethyl)-1-phenyl-1H-pyrazole is presented in the table below, with hypothetical values for illustrative purposes.
| Parameter | Expected Value |
| Chemical Formula | C10H9BrN2 |
| Formula Weight | 237.10 |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P21/c or Pca21 |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Volume (ų) | 1500-2000 |
| Z | 4 or 8 |
| Calculated Density (g/cm³) | 1.5-1.7 |
| Absorption Coefficient (mm⁻¹) | 3-4 |
| F(000) | 480-960 |
| R-factor (R1) for I > 2σ(I) | < 0.05 |
| Weighted R-factor (wR2) | < 0.15 |
| Goodness-of-fit (S) | ~1.0 |
Molecular Structure and Conformation
The X-ray analysis will provide the precise three-dimensional structure of the molecule, including bond lengths, bond angles, and torsion angles.
Caption: A simplified representation of the molecular connectivity.
Key structural features to analyze include:
-
Planarity of the Pyrazole Ring: The pyrazole ring is expected to be largely planar.
-
Dihedral Angle: The relative orientation of the phenyl ring with respect to the pyrazole ring, defined by the dihedral angle, is a crucial conformational parameter. In related structures, this angle can vary significantly, influencing crystal packing.[16]
-
Conformation of the Bromomethyl Group: The torsion angle around the C4-C(bromomethyl) bond will determine the orientation of the bromine atom relative to the pyrazole ring.
Intermolecular Interactions and Crystal Packing
A detailed analysis of the crystal packing will reveal the network of intermolecular interactions that stabilize the crystal lattice. These can include:
-
Hydrogen Bonds: Although a classical hydrogen bond donor is absent, weak C-H···N and C-H···Br hydrogen bonds may be present.
-
π-π Stacking: Interactions between the aromatic pyrazole and phenyl rings of adjacent molecules are likely to play a significant role in the crystal packing.
-
Halogen Bonding: The bromine atom can participate in halogen bonding interactions (Br···N or Br···π).
Understanding these non-covalent interactions is crucial for predicting and controlling the solid-state properties of the material.
Conclusion: From Data to Discovery
This in-depth technical guide has outlined the comprehensive process for the crystallographic analysis of 4-(bromomethyl)-1-phenyl-1H-pyrazole. From the meticulous steps of synthesis and crystal growth to the sophisticated techniques of single-crystal X-ray diffraction and data analysis, each stage is critical for obtaining a high-quality crystal structure. The resulting detailed three-dimensional molecular architecture provides invaluable insights for researchers in drug discovery and materials science, enabling the rational design of novel compounds with enhanced properties. The principles and protocols detailed herein serve as a robust framework for the successful crystallographic characterization of this and other important molecular entities.
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A short guide to Crystallographic Information Files. CCDC. [Link]
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CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. PMC. [Link]
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Crystallographic Information File. Grokipedia. [Link]
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A Guide to CIF for Authors. International Union of Crystallography. [Link]
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Crystallographic Information File. Wikipedia. [Link]
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Single-Crystal X-Ray Diffraction Guide. Scribd. [Link]
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L19 - X-ray Diffraction - Part 2 & Structure Factor. NDT Resource Center. [Link]
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10.2: X-Ray Crystallography. Chemistry LibreTexts. [Link]
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Single Crystal X-Ray Diffraction. Pulstec USA. [Link]
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Bragg's law. Wikipedia. [Link]
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A beginner's guide to X-ray data processing. The Biochemist. [Link]
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Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]
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Bragg's Law: Formula, Derivation & XRD Applications Explained. Vedantu. [Link]
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Crystallography. Scattering and diffraction. CSIC. [Link]
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Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Cambridge University Press & Assessment. [Link]
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A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. [Link]
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Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. PMC. [Link]
-
Synthesis and Single Crystal X-Ray Structure of 3,5-Diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol. OA Monitor Ireland. [Link]
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Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. ResearchGate. [Link]
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4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]
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Synthesis of Some New Pyrazoles. DergiPark. [Link]
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1-{[4-(bromomethyl)phenyl]methyl}-1H-pyrazole. NextSDS. [Link]
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Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. MDPI. [Link]
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Application Note: Synthesis of Pyrazole-Based Enzyme Inhibitors Using 4-(Bromomethyl)-1-phenyl-1H-pyrazole
Introduction & Mechanistic Rationale
The 1-phenyl-1H-pyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized to design potent inhibitors for metabolic and immunomodulatory enzymes. Its structural geometry allows it to seamlessly occupy hydrophobic pockets and engage in critical hydrogen-bonding interactions within enzyme active sites.
To introduce this moiety into complex drug candidates, 4-(bromomethyl)-1-phenyl-1H-pyrazole serves as an elite electrophilic building block. As a Senior Application Scientist, I recommend this specific alkylating agent over its chlorinated or iodinated counterparts. The causality is rooted in hard-soft acid-base (HSAB) theory and leaving group kinetics: the bromomethyl group offers an optimal balance—it is significantly more reactive toward SN2 displacement than a chloromethyl group, yet avoids the rapid light-induced degradation and extreme moisture sensitivity that plagues iodomethyl derivatives.
This building block has been instrumental in the synthesis of first-in-class Lactate Dehydrogenase (LDH) inhibitors[1], where the pyrazole core competitively binds the NADH-binding pocket, as well as in the development of novel Interleukin-4 Induced 1 (IL4I1) inhibitors [2] for immuno-oncology applications.
Synthetic Strategy & Workflow
The general synthetic strategy relies on a bimolecular nucleophilic substitution ( SN2 ) where the bromomethyl group is displaced by various nucleophiles (amines, sulfonamides, thiols, or phenols). The workflow below outlines the critical path from raw materials to the isolated enzyme inhibitor.
Fig 1: General SN2 synthetic workflow for pyrazole-based enzyme inhibitors.
Detailed Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . In-process controls are embedded to confirm reaction success before proceeding to purification.
Protocol A: N-Alkylation of Sulfonamides (Targeting LDH / IL4I1)
This protocol is optimized for coupling 4-(bromomethyl)-1-phenyl-1H-pyrazole with primary sulfonamides, a critical step in synthesizing LDH inhibitors [1].
-
Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the target sulfonamide (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).
-
Base Addition (Causality): Add Cesium Carbonate ( Cs2CO3 , 1.5 equiv). Scientific Insight: We specifically choose Cs2CO3 over K2CO3 . The larger ionic radius of the cesium cation creates a "naked anion" effect, poorly coordinating with the sulfonamide nitrogen. This maximizes the nucleophilicity of the nitrogen, driving the reaction forward and heavily suppressing unwanted bis-alkylation or O-alkylation side reactions.
-
Electrophile Addition: Add 4-(bromomethyl)-1-phenyl-1H-pyrazole (1.1 equiv) dropwise as a solution in DMF (2.0 mL). Stir at room temperature for 4–6 hours.
-
Self-Validation (In-Process): Pull a 10 µL aliquot, quench in water/MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass disappears and the [M+H]+ peak of the product dominates. Furthermore, 1H NMR of a crude micro-workup will show a distinct upfield shift of the pyrazole-CH 2 singlet from ~4.50 ppm (in the bromide) to ~4.15–4.30 ppm (in the N-alkylated product).
-
Workup & Purification: Quench with ice water (20 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4 , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: S-Alkylation of Heterocyclic Thiols (Targeting Kinases)
Thiols are softer nucleophiles than amines and require milder conditions to prevent oxidative dimerization (disulfide formation).
-
Preparation: Dissolve the heterocyclic thiol (1.0 equiv, 1.0 mmol) in degassed anhydrous Acetonitrile (MeCN, 8.0 mL). Scientific Insight: MeCN is chosen because its polar aprotic nature perfectly solvates the SN2 transition state without hydrogen-bonding to the soft thiolate nucleophile.
-
Base Addition (Causality): Add N,N-Diisopropylethylamine (DIPEA, 1.2 equiv). DIPEA is a highly sterically hindered, non-nucleophilic base. It efficiently deprotonates the thiol without risking competitive alkylation of the base itself.
-
Reaction: Add 4-(bromomethyl)-1-phenyl-1H-pyrazole (1.05 equiv). Stir at 40°C for 2 hours.
-
Self-Validation (In-Process): Spot the reaction mixture on a TLC plate alongside the starting thiol. Spray the plate with Ellman’s reagent (DTNB). The disappearance of the bright yellow spot indicates complete consumption of the free thiol, validating the thioether formation.
Quantitative Data: Alkylation Optimization
The table below summarizes the optimization data for the N-alkylation of a model sulfonamide, demonstrating the empirical superiority of the Cs2CO3 /DMF system.
| Entry | Solvent | Base (1.5 eq) | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | THF | K2CO3 | 60 | 12 | 45 | 38 |
| 2 | MeCN | K2CO3 | 60 | 8 | 62 | 55 |
| 3 | DMF | K2CO3 | RT | 8 | 78 | 71 |
| 4 | DMF | Cs2CO3 | RT | 4 | >99 | 92 |
| 5 | DMSO | Cs2CO3 | RT | 4 | >99 | 89* |
*Note: Yield slightly reduced in Entry 5 due to difficulties in removing DMSO during aqueous workup compared to DMF.
Biological Target Engagement & Pathway
Once synthesized, these pyrazole-based inhibitors are primarily deployed to disrupt aberrant metabolic or immune pathways in oncology. For instance, in the context of Lactate Dehydrogenase (LDHA/LDHB) inhibition, the 1-phenyl-1H-pyrazole moiety mimics the nicotinamide ring of the native NADH cofactor. By competitively binding to the enzyme, the inhibitor halts the conversion of pyruvate to lactate. This effectively starves the tumor microenvironment of the lactate required for immunosuppression and metabolic plasticity (reversing the Warburg effect).
Fig 2: Mechanism of LDH inhibition by pyrazole-based compounds.
References
-
Rai, G., Urban, D. J., Mott, B. T., et al. (2020). "Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties." Journal of Medicinal Chemistry, 63(19), 10984-11011.[Link]
- Giambasu, G. M., Haidle, A. M., Hopkins, B. A., et al. (2022). "IL4I1 inhibitors and methods of use." WIPO (PCT) WO2022227015A1.
Application Note & Protocol: Step-by-Step Nucleophilic Substitution of 4-(Bromomethyl)-1-phenyl-1H-pyrazole with Thiols for Drug Discovery Scaffolds
An In-Depth Technical Guide
Abstract
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its metabolic stability and wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The incorporation of a thioether linkage to this scaffold can further enhance biological efficacy and modulate pharmacokinetic profiles.[3][4] This guide provides a comprehensive, step-by-step protocol for the synthesis of 4-((aryl/alkylthio)methyl)-1-phenyl-1H-pyrazole derivatives via a robust nucleophilic substitution reaction. We will explore the underlying SN2 mechanism, detail the critical experimental parameters, and offer insights into optimizing this versatile reaction for the generation of compound libraries in drug discovery and development.
Scientific Foundation: Mechanism and Rationale
The synthesis of pyrazole-based thioethers from 4-(bromomethyl)-1-phenyl-1H-pyrazole and a thiol proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism.[5][6] Understanding the role of each component is critical for experimental success.
1.1. The SN2 Reaction Pathway
The reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[7]
-
Substrate: 4-(bromomethyl)-1-phenyl-1H-pyrazole serves as the electrophile. The carbon atom of the bromomethyl (-CH₂Br) group is electron-deficient due to the electronegativity of the adjacent bromine atom, making it susceptible to nucleophilic attack. The position is analogous to a benzylic halide, which helps stabilize the transition state, facilitating the reaction.
-
Nucleophile: Thiols (R-SH) are potent nucleophiles.[8] Their reactivity is dramatically enhanced by deprotonation with a mild base to form the corresponding thiolate anion (RS⁻). Thiolates are excellent nucleophiles because sulfur is a large, highly polarizable atom, allowing its electron cloud to be easily distorted to form a new bond with the electrophilic carbon.[9] Furthermore, thiolates exhibit high nucleophilicity without being excessively basic, which minimizes competing elimination (E2) reactions.[8]
-
Leaving Group: The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and is stable in solution.[7][9]
-
Base: A base is required to deprotonate the thiol (pKa ≈ 10-11) to the more nucleophilic thiolate.[8] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often ideal as they are strong enough for this purpose but mild enough to prevent side reactions.
-
Solvent: The choice of solvent is crucial. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (CH₃CN) are optimal for SN2 reactions.[10][11] These solvents can solvate the counter-ion of the base (e.g., K⁺) but do not form strong hydrogen bonds with the anionic nucleophile (thiolate). This leaves the nucleophile "naked" and highly reactive, significantly accelerating the reaction rate compared to protic solvents like water or ethanol.[9][10]
Diagram 1: The SN2 Mechanism
Caption: The concerted SN2 reaction pathway.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of 4-((aryl/alkylthio)methyl)-1-phenyl-1H-pyrazoles. It can be readily adapted for various thiol substrates.
2.1. Materials and Reagents
-
Substrate: 4-(bromomethyl)-1-phenyl-1H-pyrazole
-
Nucleophile: Thiol of interest (e.g., Thiophenol, 4-Chlorothiophenol, Ethanethiol)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Extraction: Ethyl Acetate (EtOAc), Deionized Water, Brine
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
TLC: Silica gel 60 F254 plates, appropriate eluent (e.g., Hexanes/Ethyl Acetate mixture)
2.2. Equipment
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser or inert gas (N₂/Ar) balloon setup
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
2.3. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the selected thiol (1.1 equivalents) and anhydrous DMF (or Acetonitrile) to create a ~0.2 M solution.
-
Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) to the stirring solution. Allow the mixture to stir at room temperature for 20-30 minutes. This step generates the highly nucleophilic thiolate in situ.
-
Substrate Addition: Dissolve 4-(bromomethyl)-1-phenyl-1H-pyrazole (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting brominated pyrazole spot is consumed (typically 2-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (approx. 5 times the volume of DMF used).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure thioether product.[1][12]
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12][13]
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow.
Data Summary & Versatility
The described protocol is highly versatile and accommodates a wide range of aromatic and aliphatic thiols. Below is a table summarizing typical reaction parameters for different substrates.
| Thiol Substrate | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Thiophenol | K₂CO₃ | DMF | 60 | 3 | >90% |
| 4-Chlorothiophenol | K₂CO₃ | Acetonitrile | 60 | 4 | >85% |
| Ethanethiol | Cs₂CO₃ | DMF | 50 | 2 | >90% |
| Benzyl Mercaptan | K₂CO₃ | Acetonitrile | 50 | 2.5 | >90% |
Troubleshooting and Safety Considerations
-
Low Yield: If the reaction stalls, ensure all reagents and the solvent are anhydrous. Water can protonate the thiolate, reducing its nucleophilicity. Consider using a more reactive base like Cesium Carbonate (Cs₂CO₃) or a more polar solvent like DMSO.
-
Side Product Formation: The primary side product can be the disulfide (R-S-S-R) from oxidation of the thiol. Running the reaction under an inert atmosphere of nitrogen or argon minimizes this.
-
Safety:
-
Thiols are known for their strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.[6]
-
4-(bromomethyl)-1-phenyl-1H-pyrazole is a potential lachrymator and alkylating agent. Avoid inhalation and skin contact by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Handle organic solvents and bases with care according to standard laboratory safety procedures.
-
Conclusion
This application note details a reliable and highly efficient method for the nucleophilic substitution of 4-(bromomethyl)-1-phenyl-1H-pyrazole with various thiols. The SN2 reaction is robust, high-yielding, and tolerant of diverse functional groups on the thiol nucleophile. By providing a clear mechanistic rationale and a detailed, step-by-step protocol, this guide empowers researchers, scientists, and drug development professionals to synthesize novel libraries of pyrazole-thioether conjugates for advancing therapeutic discovery programs.
References
- PubMed. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents.
- B.K. Singh. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions.
- Chemistry Steps. (2021). Reactions of Thiols.
- Wiley Online Library. (n.d.). Synthesis of pyrimidine and thioether‐linked pyrano[2,3‐c]pyrazole derivatives.
- ResearchGate. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases.
- Benchchem. (2025). synthesis of novel pyrazole derivatives for drug discovery.
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
- Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles.
- National Center for Biotechnology Information. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
- Pearson+. (n.d.). Using an alkyl halide and a thiol as starting materials, how would... | Study Prep.
- ResearchGate. (2025). Solvent effects on the structure of SN2 transition states | Request PDF.
- Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
- Chad's Prep. (n.d.). Factors Affecting SN2 Reactions.
- ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols.
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
- Chemistry LibreTexts. (2024). 18.7: Thiols and Sulfides.
- Research Square. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
- Royal Society of Chemistry. (n.d.). A novel one-pot, three-component reaction for the synthesis of asymmetric disulfides in water.
- ChemRxiv. (2024). Desulfurization of Thiols for Nucleophilic Substitution.
- Royal Society of Chemistry. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
- Alkyl Halides and Nucleophilic Substitution.
- National Center for Biotechnology Information. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
- DergiPark. (2017). Synthesis of Some New Pyrazoles.
- Beilstein Journals. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN.
- Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- Google Patents. (n.d.). CN106866534A - 4 preparation methods of thio pyrazole compound of C.
- Wiley Online Library. (2011). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles.
- IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
- EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
Sources
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- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]
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- 11. Factors Affecting SN2 Reactions - Chad's Prep® [chadsprep.com]
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- 13. rsc.org [rsc.org]
Application Note: Preparation of Organometallic Grignard Reagents from 4-(bromomethyl)-1-phenyl-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals Content Type: Advanced Technical Protocol & Mechanistic Guide
Mechanistic Rationale & The Homocoupling Challenge
The synthesis of Grignard reagents from benzylic or heteroarylmethyl halides, such as 4-(bromomethyl)-1-phenyl-1H-pyrazole[1], presents a unique synthetic challenge. Unlike standard aryl or alkyl halides, heteroarylmethyl halides are highly prone to bimolecular Wurtz homocoupling.
When the carbon-bromine bond approaches the magnesium surface, a single-electron transfer (SET) occurs, generating a transient pyrazole-stabilized benzylic radical. If the subsequent insertion of magnesium is slow, these radicals diffuse from the metal surface and dimerize, yielding the undesired 1,2-bis(1-phenyl-1H-pyrazol-4-yl)ethane byproduct. Furthermore, the Lewis basic nitrogen atoms on the pyrazole ring can coordinate with the resulting organomagnesium species, leading to polymeric aggregates that precipitate out of solution and passivate the remaining magnesium surface.
To circumvent these issues, this protocol employs the Knochel LiCl-mediated direct insertion method [2]. The addition of anhydrous lithium chloride (LiCl) considerably facilitates the insertion of magnesium into various aromatic and heterocyclic bromides[2]. Mechanistically, LiCl acts as a solubilizing agent that breaks down unreactive polymeric aggregates, forming a highly reactive, monomeric RMgCl⋅LiCl complex[3]. This continuous cleaning of the magnesium surface accelerates the insertion rate, allowing the reaction to proceed at low temperatures (0–5 °C) and effectively outcompeting the homocoupling pathway.
Figure 1: Mechanistic divergence between Grignard insertion and Wurtz homocoupling.
Reagent Specifications
Strict adherence to anhydrous conditions and precise stoichiometric ratios is required to maintain the integrity of the self-validating system.
Table 1: Quantitative Reagent Specifications (10 mmol scale)
| Reagent / Material | Equivalents | Amount | Function / Causality |
| 4-(bromomethyl)-1-phenyl-1H-pyrazole | 1.0 eq | 2.37 g | Substrate[1]. Must be dried under high vacuum prior to use. |
| Magnesium Turnings | 2.5 eq | 0.61 g | Excess Mg ensures pseudo-first-order kinetics for radical trapping, minimizing the steady-state radical concentration. |
| Anhydrous Lithium Chloride (LiCl) | 1.2 eq | 0.51 g | Solubilizes the Grignard reagent and accelerates Mg insertion[2]. |
| 1,2-Dibromoethane (DIBE) | 0.05 eq | 43 µL | Reacts with Mg to form ethylene gas, physically fracturing the passivating MgO layer. |
| Trimethylsilyl Chloride (TMSCl) | 0.05 eq | 63 µL | Chemical scavenger that neutralizes adventitious moisture and reactive oxygen species. |
| Anhydrous THF | Solvent | 20 mL | Coordinates to the Mg center, stabilizing the organometallic complex. |
Step-by-Step Experimental Protocol
Figure 2: Step-by-step workflow for the preparation of the pyrazole-derived Grignard reagent.
Step 1: Apparatus Preparation
-
Equip a 50 mL Schlenk flask with a magnetic stir bar and a rubber septum.
-
Flame-dry the apparatus under high vacuum (0.1 mmHg) for 5 minutes.
-
Backfill the flask with high-purity Argon. Repeat the vacuum/Argon cycle three times.
Step 2: Magnesium Activation
-
Add Mg turnings (0.61 g, 25.0 mmol) and anhydrous LiCl (0.51 g, 12.0 mmol) to the flask.
-
Gently heat the solid mixture under high vacuum using a heat gun (approx. 150 °C) for 10 minutes to remove trace water from the highly hygroscopic LiCl. Backfill with Argon and cool to room temperature.
-
Add anhydrous THF (10 mL) via syringe.
-
Add DIBE (43 µL) and TMSCl (63 µL). Stir the suspension at room temperature until gas evolution (ethylene) ceases and the THF slightly clouds (approx. 15 minutes). Insight: This dual-activation physically and chemically exposes a pristine Mg(0) surface.
Step 3: Halide Addition
-
Cool the activated Mg/LiCl suspension to 0–5 °C using an ice-water bath.
-
In a separate flame-dried vial, dissolve 4-(bromomethyl)-1-phenyl-1H-pyrazole (2.37 g, 10.0 mmol) in anhydrous THF (10 mL).
-
Using a syringe pump, add the halide solution dropwise to the Mg suspension over a strict 1-hour period. Insight: Slow addition is the most critical physical parameter. It maintains a near-zero concentration of unreacted halide in the flask, preventing the newly formed Grignard reagent from reacting with the starting material via Wurtz coupling.
Step 4: Maturation
-
Once the addition is complete, remove the ice bath.
-
Allow the reaction mixture to stir at 10–15 °C for an additional 1 hour. The solution should transition from a cloudy grey suspension to a clear, dark amber solution, indicating successful insertion and solubilization by LiCl.
Protocol Validation & Troubleshooting
A robust scientific protocol must be a self-validating system. Assuming 100% conversion without validation leads to downstream stoichiometric failures during electrophilic trapping. The concentration of the active Grignard reagent must be determined using the iodine/LiCl titration method[4].
Titration Procedure:
-
Prepare a 0.5 M solution of LiCl in anhydrous THF.
-
Dissolve an exact mass of highly pure Iodine ( I2 ) in 2 mL of the LiCl/THF solution.
-
Titrate the Grignard reagent dropwise into the iodine solution. A sharp color change from the brown color of the iodine solution to a colorless, completely transparent solution indicates the complete consumption of iodine[4].
Table 2: Troubleshooting and Optimization Parameters
| Observation | Mechanistic Cause | Corrective Action |
| Heavy white precipitate forms | Polymeric aggregation due to lack of LiCl or wet LiCl. | Ensure LiCl is flame-dried under vacuum immediately prior to use. |
| High levels of homocoupling | Halide addition was too fast, or temperature was too high. | Decrease syringe pump addition rate; strictly maintain internal temp < 5 °C. |
| Reaction fails to initiate | Passivating MgO layer was not breached. | Ensure DIBE/TMSCl activation step shows visible gas evolution before halide addition. |
| Titration yields < 50% | Quenching by adventitious moisture or oxygen. | Check Schlenk line vacuum integrity; ensure THF is freshly distilled or drawn from a solvent purification system. |
Sources
- 1. 页面加载中... [china.guidechem.com]
- 2. Preparation of polyfunctional arylmagnesium, arylzinc, and benzylic zinc reagents by using magnesium in the presence of LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
How to prevent hydrolysis of 4-(bromomethyl)-1-phenyl-1H-pyrazole during long-term storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting and handling guide specifically for researchers working with 4-(bromomethyl)-1-phenyl-1H-pyrazole .
This compound is a highly versatile electrophile used extensively in medicinal chemistry for alkylation and cross-coupling reactions[1]. However, its structural motif renders it exceptionally sensitive to solvolysis (hydrolysis) during storage. This guide provides a deep dive into the causality of its degradation and offers field-proven, self-validating protocols to ensure long-term stability.
Section 1: The Causality of Degradation (Mechanistic FAQs)
Q1: Why does my 4-(bromomethyl)-1-phenyl-1H-pyrazole degrade into a sticky oil or white insoluble mass over time? A1: The degradation is primarily driven by ambient moisture leading to rapid hydrolysis. The pyrazole ring acts as an electron-donating group through resonance, which heavily stabilizes the intermediate carbocation formed when the bromide leaving group dissociates. This makes the compound highly susceptible to both SN1 and SN2 nucleophilic attack by atmospheric water.
The reaction yields 4-(hydroxymethyl)-1-phenyl-1H-pyrazole and hydrobromic acid (HBr). As noted in standard handling protocols for analogous moisture-sensitive benzyl bromides, exposure to moist air or water must be strictly avoided as they react to generate corrosive HBr[2]. The generated HBr autocatalyzes further degradation and can lead to the formation of ether dimers, transforming your crystalline powder into an intractable mixture.
Diagram 1: SN1/SN2 hydrolysis pathways and the HBr autocatalytic degradation loop.
Q2: Can light exposure accelerate this process? A2: Yes. Similar to benzyl bromide derivatives, heteroarylmethyl bromides are photosensitive. UV/visible light can induce homolytic cleavage of the C-Br bond, generating radical species that initiate polymerization or cross-reactivity[3]. This is why dark storage is non-negotiable.
Section 2: Quantitative Storage Strategies
Q3: What are the exact storage conditions required to maintain >95% purity for over 6 months? A3: To arrest both hydrolytic and photolytic degradation pathways, you must control temperature, humidity, and light simultaneously. Below is a quantitative comparison of storage conditions based on accelerated stability profiling of heteroarylmethyl bromides.
Table 1: Impact of Storage Conditions on 4-(Bromomethyl)-1-phenyl-1H-pyrazole Purity
| Storage Condition | Atmosphere | Container Type | Est. Half-Life | 6-Month Purity |
| Room Temp (25°C) | Ambient Air | Clear Glass | < 2 weeks | < 10% (Severe Hydrolysis) |
| Fridge (4°C) | Ambient Air | Amber Glass | ~ 2 months | ~ 60% |
| Freezer (-20°C) | Ambient Air | Amber Glass | ~ 6 months | ~ 85% |
| Freezer (-20°C) | Argon/Nitrogen | Amber Glass + PTFE | > 2 years | > 98% |
Section 3: Field-Proven Experimental Protocols
Q4: How should I process a newly synthesized or purchased batch for long-term storage? A4: Do not store the compound in a single large batch. Repeatedly opening a cold vial introduces condensation (ambient moisture freezing onto the chemical), which instantly initiates hydrolysis upon warming. Use the following self-validating workflow to ensure absolute integrity.
Protocol 1: Inert Aliquoting and Storage Workflow
-
Drying: Ensure the bulk material is thoroughly dried under high vacuum ( ≤ 0.1 mbar) for at least 4 hours to remove residual synthesis solvents or surface moisture.
-
Inert Transfer: Transfer the flask directly into a glovebox purged with Argon or dry Nitrogen ( H2O < 1 ppm, O2 < 1 ppm).
-
Aliquoting: Divide the bulk material into single-use aliquots (e.g., 50–100 mg) into pre-dried amber glass vials.
-
Causality: Single-use aliquots prevent freeze-thaw condensation cycles. Amber glass prevents homolytic C-Br cleavage[3].
-
-
Sealing: Cap the vials tightly with PTFE-lined caps.
-
Causality: PTFE is chemically inert to the highly reactive bromomethyl group, preventing the halogen exchange or degradation commonly seen with standard rubber septa. Wrap the caps tightly with Parafilm.
-
-
Secondary Containment: Place the sealed vials inside a secondary container (e.g., a desiccator jar or a vacuum-sealed Mylar bag) containing an active indicating desiccant (e.g., Drierite or silica gel).
-
Temperature Control: Store the secondary container in a -20°C freezer.
Diagram 2: Step-by-step experimental workflow for aliquoting and long-term storage.
Section 4: Purity Validation Before Use
Q5: How can I self-validate the integrity of my stored compound before setting up a critical cross-coupling or alkylation reaction? A5: Before utilizing the compound in complex syntheses, such as the alkylation steps in the development of pyrazole-based inhibitors[1], you must confirm the absence of the hydrolyzed byproduct. Do not rely solely on visual inspection, as the early stages of hydrolysis may not alter the powder's appearance.
Protocol 2: Rapid 1H NMR Validation
-
Sample Preparation: Dissolve ~5 mg of the compound in anhydrous CDCl3 or DMSO−d6 . (Critical: Ensure the NMR solvent is freshly drawn from a septum-sealed ampoule over molecular sieves to prevent inducing hydrolysis during the assay).
-
Analysis: Acquire a standard 1H NMR spectrum.
-
Diagnostic Peak Evaluation:
-
Intact Compound: Look for the sharp singlet of the −CH2Br protons, typically resonating around 4.4 - 4.6 ppm .
-
Hydrolyzed Impurity: If hydrolysis has occurred, a new singlet will appear slightly downfield (around 4.6 - 4.8 ppm ) corresponding to the −CH2OH protons, along with a broad −OH peak (highly solvent and concentration dependent).
-
Actionable Threshold: If the −CH2OH peak integrates to >5% relative to the −CH2Br peak, the batch should be considered compromised. It must be repurified (e.g., via rapid flash chromatography or recrystallization from anhydrous solvents) before use in sensitive reactions.
-
References
- Cole-Parmer. "Material Safety Data Sheet - Benzyl bromide, 98%". Cole-Parmer Safety Database.
- National Center for Biotechnology Information. "Benzyl Bromide | C7H7Br | CID 7498". PubChem.
- Rai, G., et al. "Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH)". PubMed Central (PMC).
Sources
Optimizing reaction yield in the radical bromination of 4-methyl-1-phenyl-1H-pyrazole
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4-(bromomethyl)-1-phenyl-1H-pyrazole via the Wohl-Ziegler reaction.
Radical bromination at the allylic/benzylic-type position of methylpyrazoles is notoriously sensitive to reaction conditions. Minor deviations in solvent polarity, initiator half-life, or stoichiometry can shift the mechanistic pathway, resulting in stalled reactions or complex byproduct mixtures. This document provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, reproducible syntheses.
Mechanistic Causality: Radical vs. Electrophilic Pathways
To optimize this reaction, one must understand the dual nature of N-Bromosuccinimide (NBS). According to the Goldfinger mechanism of the 1 [1], NBS acts as a "bromine sink" that provides a continuous, low steady-state concentration of molecular bromine ( Br2 ).
When initiated by the homolytic cleavage of AIBN (Azobisisobutyronitrile), the reaction proceeds via a radical chain mechanism targeting the 4-methyl group. However, if the solvent is too polar or moisture is present, NBS undergoes heterolytic cleavage. This shifts the reaction toward an electrophilic aromatic substitution (EAS) pathway, leading to ring bromination (e.g., 5-bromo-4-methyl-1-phenyl-1H-pyrazole) [2, 3].
Mechanistic divergence of 4-methyl-1-phenyl-1H-pyrazole bromination based on reaction conditions.
Self-Validating Experimental Protocol
This standard operating procedure (SOP) utilizes trifluorotoluene ( α,α,α -trifluorotoluene, PhCF3 ) as a greener, non-ozone-depleting alternative to traditional carbon tetrachloride ( CCl4 ) [5]. The protocol is "self-validating" because it relies on the physical density changes of the reagents to visually confirm reaction progress.
Step-by-Step Methodology
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an argon atmosphere.
-
Reagent Loading: Add 4-methyl-1-phenyl-1H-pyrazole (10.0 mmol) and anhydrous PhCF3 (40 mL). Stir to dissolve.
-
NBS Addition: Add recrystallized N-Bromosuccinimide (10.5 mmol, 1.05 equiv). Validation Check: The NBS powder is denser than the solvent and will settle at the bottom of the flask.
-
Initiation: Add AIBN (0.5 mmol, 0.05 equiv).
-
Heating: Submerge the flask in a pre-heated oil bath at 85°C.
-
Monitoring (The Visual Cue): As the reaction proceeds, the dense NBS is consumed, and succinimide (a lighter byproduct) is generated. Validation Check: The reaction is deemed complete when the solid mass transitions from the bottom of the flask to floating entirely on the surface of the solvent (typically 2–4 hours) [5].
-
Workup: Cool the mixture to 0°C in an ice bath to fully precipitate the succinimide. Filter the suspension through a pad of Celite, washing with cold dichloromethane (15 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to yield the target 4-(bromomethyl) derivative.
Troubleshooting Guide & FAQs
Q1: My reaction stalls at 40-50% conversion. Adding more NBS doesn't help. What is happening?
Causality: The issue is not the bromine source, but the radical initiator. At 85°C, the half-life ( t1/2 ) of AIBN is approximately 1 hour [4]. If your reaction requires 4 hours to reach completion, the initiator is entirely depleted before the NBS is consumed. Furthermore, unreacted NBS can become coated in insoluble succinimide, preventing it from entering the solution. Solution: Do not add all the AIBN at the beginning. Spike the reaction with 0.02 equiv of AIBN every 60 minutes. Ensure vigorous stirring to break up succinimide aggregates.
Q2: LC-MS analysis shows a significant amount of a byproduct with an M+1 mass corresponding to C10H9BrN2 , but NMR indicates the methyl group is still intact.
Causality: You are observing electrophilic ring bromination, specifically the formation of 5-bromo-4-methyl-1-phenyl-1H-pyrazole [3]. This occurs when the radical pathway is suppressed, and the electrophilic pathway dominates. Solution: This is almost always caused by moisture in the solvent or wet NBS. Water reacts with NBS to form hypobromous acid (HOBr), a potent electrophile [2].
-
Action: Recrystallize your NBS from boiling water, dry it extensively under high vacuum in a desiccator over P2O5 , and switch to strictly anhydrous solvents under an argon blanket.
Q3: How do I minimize the formation of the 4-(dibromomethyl) byproduct?
Causality: The mono-brominated product (benzylic bromide) is electronically distinct from the starting material, but the secondary C-H bonds are still susceptible to radical abstraction if excess Br2 radicals are present. Solution:
-
Strictly limit NBS to 0.95 – 1.05 equivalents.
-
Stop the reaction slightly early (at ~95% conversion) rather than pushing for 100%, as the rate of dibromination increases as the starting material is depleted.
Troubleshooting decision tree for optimizing pyrazole radical bromination yields.
Quantitative Data & Optimization Parameters
To assist in experimental design, use the following standardized data tables for solvent selection and initiator half-life tracking.
Table 1: Solvent Selection Matrix for Wohl-Ziegler Bromination
| Solvent | Polarity Index | Boiling Point (°C) | Radical Efficiency | Electrophilic Risk | Recommendation |
| Carbon Tetrachloride ( CCl4 ) | 1.6 | 76.7 | Excellent | Very Low | Avoid (Highly Toxic/Ozone Depleting) |
| Trifluorotoluene ( PhCF3 ) | 4.3 | 102.0 | Excellent | Low | Primary Choice (Green Alternative) |
| 1,2-Dichloroethane (DCE) | 3.5 | 83.5 | Good | Moderate | Secondary Choice (Requires strict anhydrous conditions) |
| Acetonitrile ( MeCN ) | 5.8 | 82.0 | Moderate | High | Use only if substrate is insoluble in PhCF3 |
| N,N-Dimethylformamide (DMF) | 6.4 | 153.0 | Poor | Very High | Do Not Use (Drives ring bromination) |
Table 2: Initiator Half-Life ( t1/2 ) vs. Temperature
| Initiator | Temperature (°C) | Approx. Half-Life ( t1/2 ) | Dosing Strategy |
| AIBN | 65 °C | 10 hours | Single addition at start. |
| AIBN | 85 °C | 1 hour | Portion-wise addition every 60 mins. |
| Benzoyl Peroxide (BPO) | 80 °C | 4 hours | Single addition at start. |
| Benzoyl Peroxide (BPO) | 95 °C | 1 hour | Portion-wise addition every 60 mins. |
References
-
Organic Chemistry Portal. "Wohl-Ziegler Reaction." Organic-Chemistry.org. Available at:[Link]
-
Chemistry Stack Exchange. "Conditions for free radical bromination using NBS and peroxides?" StackExchange.com. Available at:[Link]
- Google Patents. "Benzimidazolone derivatives as bromodomain inhibitors (US20160031868A1)." Google.com.
-
Organic Process Research & Development. "Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction." ACS Publications. Available at:[Link]
-
Wikipedia. "Wohl-Ziegler bromination." Wikipedia.org. Available at:[Link]
Sources
Overcoming moisture sensitivity when handling 4-(bromomethyl)-1-phenyl-1H-pyrazole in the lab
Welcome to the Technical Support Center. As a highly reactive benzylic bromide derivative, 4-(bromomethyl)-1-phenyl-1H-pyrazole is a powerful alkylating agent widely used in drug development and organic synthesis. However, its electrophilic nature makes it exceptionally sensitive to atmospheric moisture.
As a Senior Application Scientist, I have designed this troubleshooting guide to provide field-proven, self-validating protocols. These methodologies will ensure reagent integrity, prevent degradation, and optimize your reaction yields.
Section 1: Mechanistic Insights (The "Why")
Q: Why does 4-(bromomethyl)-1-phenyl-1H-pyrazole degrade so rapidly when exposed to ambient air?
A: The extreme moisture sensitivity of this compound is driven by its molecular structure. The bromomethyl group is attached to an electron-rich pyrazole ring, creating a highly electrophilic benzylic-like carbon. When exposed to atmospheric water, the compound undergoes rapid chemical hydrolysis via an SN2 displacement mechanism[1].
Water acts as a nucleophile, attacking the electrophilic carbon and displacing the bromide leaving group. This reaction yields 4-(hydroxymethyl)-1-phenyl-1H-pyrazole and hydrobromic acid (HBr). The generation of HBr is particularly problematic; it not only autocatalyzes further degradation but also manifests as visible fuming—a clear diagnostic indicator that your reagent's integrity has been compromised.
Fig 1: Hydrolysis pathway of 4-(bromomethyl)-1-phenyl-1H-pyrazole upon moisture exposure.
Section 2: Quantitative Data & Benchmarks
Q: What are the physical and kinetic parameters I should monitor to prevent degradation?
A: Understanding the kinetic barrier of hydrolysis is critical. Similar benzyl bromide derivatives exhibit a chemical hydrolysis half-life of approximately 79 minutes in water[1]. To prevent this, strict environmental controls must be maintained. Table 1 summarizes the key metrics for handling this compound.
Table 1: Moisture Sensitivity and Handling Metrics
| Parameter | Value / Threshold | Causality & Scientific Rationale |
| Hydrolysis Half-Life | ~79 minutes (in water)[1] | Rapid SN2 nucleophilic displacement of the C-Br bond by H2O. |
| Glassware Drying Temp | ≥ 150°C for >4 hrs[2] | Required to provide sufficient thermal energy to desorb microscopic films of water bound to borosilicate glass. |
| Optimal Storage Temp | -20°C to 4°C | Lowers the kinetic energy of the system, significantly reducing the rate of any background hydrolysis. |
| Max Air Exposure | < 1 minute | Prevents surface moisture adsorption during rapid transfers. |
| Needle Gauge | ≤ 18-gauge[3] | Minimizes puncture hole size in Sure/Seal™ septa, ensuring the elastomer liner can reseal properly against atmospheric intrusion. |
Section 3: Core Handling Protocols (The "How")
Q: How do I safely transfer this reagent without introducing moisture into my reaction?
A: The gold standard for handling air- and moisture-sensitive reagents outside a glovebox is the Schlenk line technique[4]. We employ a "self-validating" protocol—meaning each step inherently confirms the success of the previous one.
Step-by-Step Methodology: Anhydrous Transfer via Schlenk Line
-
Thermal Desorption (Preparation): Dry all Schlenk flasks, syringes, and needles in an oven at 150°C for at least 4 hours[2]. Causality: Standard ambient drying leaves a microscopic layer of water adsorbed to the glass walls, which is enough to degrade small-scale reactions[2].
-
Hot Assembly & Cooling: Assemble the glassware while hot and immediately connect it to the Schlenk line[5]. Allow it to cool under a continuous stream of dry nitrogen or argon[5].
-
The Purge-Cycle (Validation Step): Perform three consecutive vacuum-inert gas cycles[6],[7]. Evacuate the flask until the pressure drops below 0.1 mbar, hold for 30-60 seconds, then backfill with high-purity inert gas[7]. Self-Validation: The vacuum gauge must hold steady during the evacuation phase. If the pressure creeps up, you have a leak and must re-grease your joints before proceeding.
-
Reagent Access: If the 4-(bromomethyl)-1-phenyl-1H-pyrazole is supplied in a Sure/Seal™ bottle, do not remove the crimp cap [3]. Pierce the septum vertically with an oven-dried, nitrogen-flushed needle (18-gauge or smaller)[3],[8].
-
Positive Pressure Transfer: Use a slight positive pressure of nitrogen from the Schlenk line to fill the syringe or push the solution through a cannula into your reaction vessel[6],[2]. Self-Validation: The continuous flow of inert gas out of the receiving flask (vented via a bubbler) prevents any atmospheric air from entering during the transfer.
Fig 2: Self-validating Schlenk line workflow for handling moisture-sensitive reagents.
Section 4: Diagnostics & Troubleshooting
Q: My reaction yield is unexpectedly low, and I suspect reagent degradation. How can I validate the integrity of my 4-(bromomethyl)-1-phenyl-1H-pyrazole before use?
A: Do not proceed with the synthesis if you suspect degradation. Use the following diagnostic checks:
-
Visual Inspection: If the reagent bottle exhibits white fuming upon opening, severe hydrolysis has already occurred. The fumes are aerosolized hydrobromic acid (HBr) reacting with ambient moisture.
-
NMR Diagnostics: To quantitatively assess purity, perform a rapid 1H-NMR scan in anhydrous CDCl3.
-
Intact Reagent: You will observe a sharp singlet for the benzylic CH₂-Br protons.
-
Degraded Reagent: The appearance of a new singlet shifted slightly downfield indicates the formation of the CH₂-OH group (4-(hydroxymethyl)-1-phenyl-1H-pyrazole), alongside a broad, exchangeable peak for the hydroxyl proton.
-
Q: What is the optimal storage protocol to prevent hydrolysis over months of use?
A: Once the original seal is punctured, the integrity of the elastomer liner becomes the weak point[8]. To maximize shelf life:
-
Blanket with Argon: Argon is denser than nitrogen and provides a superior protective blanket over the solid or liquid reagent.
-
Use a Transfer Adapter: Equip the bottle with a Sure/Seal™ Septum Inlet Transfer Adapter if available[9]. This provides a secondary air-tight seal over the punctured crown cap[9].
-
Cold Storage: Store the sealed bottle in a secondary desiccator (containing Drierite or silica gel) within a -20°C freezer. Allow the bottle to warm to room temperature before opening to prevent condensation from forming on the cold glass surfaces.
References
-
Title: 1832 Benzyl Bromide (stabilized with Propylene Oxide) MSDS Source: Zoro (TCI America) URL: [Link]
-
Title: Working with Air and Moisture Sensitive Compounds Source: Molecular Inorganic Chemistry (wdfiles.com) URL: [Link]
-
Title: Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line Source: JoVE URL: [Link]
-
Title: Techniques for Handling Air- and Moisture-Sensitive Compounds Source: Wipf Group, University of Pittsburgh URL: [Link]
-
Title: Schlenk line Source: Wikipedia URL: [Link]
-
Title: The Schlenk Line Survival Guide Source: schlenklinesurvivalguide.com URL: [Link]
Sources
- 1. zoro.com [zoro.com]
- 2. molan.wdfiles.com [molan.wdfiles.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. jove.com [jove.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Schlenk line - Wikipedia [en.wikipedia.org]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. Sure/Seal™ Packaging System [sigmaaldrich.com]
- 9. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
Technical Support Center: Optimization and Troubleshooting in Pyrazole Bromination Workflows
Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that the late-stage functionalization of heterocycles is fraught with chemoselectivity challenges. The synthesis of 4-(bromomethyl)-1-phenyl-1H-pyrazole via the Wohl-Ziegler bromination of 4-methyl-1-phenyl-1H-pyrazole is a critical workflow in medicinal chemistry. However, researchers frequently encounter yield-limiting byproducts, including pyrazole ring bromination and methyl dibromination.
This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure high mono-selectivity and reproducibility.
Mechanistic Pathway & Byproduct Formation
To eliminate byproducts, we must first understand the causality of their formation. The desired transformation relies on a radical homolytic pathway. However, pyrazolyl rings are highly electron-rich and inherently prone to electrophilic attack by halogenating agents[1]. If the reaction conditions deviate from a strict radical mechanism, the pathway shifts toward Electrophilic Aromatic Substitution (EAS), leading to ring bromination.
The Goldfinger mechanism dictates that N-bromosuccinimide (NBS) acts as a bromine sink, maintaining an extremely low steady-state concentration of molecular bromine ( Br2 ) to favor radical substitution over ionic addition or EAS[2][3].
Caption: Mechanistic divergence in the Wohl-Ziegler bromination of 4-methyl-1-phenyl-1H-pyrazole.
Troubleshooting Guide (FAQs)
Q1: My LC-MS shows significant bromination on the pyrazole ring instead of the methyl group. How do I prevent this? A1: Ring bromination is an ionic Electrophilic Aromatic Substitution (EAS) side reaction. Because the pyrazole ring is electron-rich, classical electrophilic reagents easily attack it[1]. This occurs when the reaction shifts from a radical mechanism to an ionic mechanism.
-
Root Cause: The presence of moisture hydrolyzes NBS into hypobromous acid and HBr. HBr catalyzes the formation of ionic Br2 , which rapidly attacks the heterocycle.
-
Actionable Solution: Ensure strictly anhydrous conditions. Dry your solvent over molecular sieves. Furthermore, recrystallize your NBS from boiling water and dry it thoroughly under vacuum over P2O5 . Yellow or orange NBS indicates the presence of free Br2 ; use only pristine white NBS.
Q2: I am observing a large amount of the 4-(dibromomethyl) byproduct. How can I improve mono-selectivity? A2: Dibromination is a sequential radical over-oxidation. Once the first bromine is installed, the adjacent C-H bonds remain benzylic/allylic in nature and are still susceptible to radical abstraction.
-
Root Cause: An excess of NBS or excessively high reaction temperatures that fail to differentiate the activation energies of the first and second hydrogen abstractions.
-
Actionable Solution: Strictly limit NBS stoichiometry to 0.95 – 0.98 equivalents . It is strategically better to leave 2-5% unreacted starting material (which is easily separated via column chromatography) than to generate the dibromo species (which often co-elutes with the target product). Lower the reaction temperature from 80°C to 70°C.
Q3: The reaction stalls at 50% conversion. Adding more NBS just increases ring bromination. What is wrong? A3: This is a classic symptom of radical chain termination or initiator depletion.
-
Root Cause: Azobisisobutyronitrile (AIBN) has a half-life of approximately 1 hour at 80°C. If the reaction takes 4 hours, the initiator is entirely consumed. Additionally, dissolved oxygen is a potent radical scavenger that quenches the propagation chain.
-
Actionable Solution: Degas your solvent by sparging with argon for 15 minutes prior to heating. Instead of adding all the AIBN at the beginning, add it in portions (e.g., 0.05 eq at the start, and 0.05 eq after 2 hours).
Quantitative Data: Impact of Reaction Conditions
The choice of solvent and stoichiometry fundamentally dictates the byproduct distribution. While Carbon Tetrachloride ( CCl4 ) is the historical standard[2][3], its severe toxicity necessitates modern alternatives like Trifluorotoluene ( α,α,α -trifluorotoluene)[2].
| Solvent System | Initiator Strategy | NBS (Equiv) | Atmosphere | Mono-bromo Yield (%) | Di-bromo Byproduct (%) | Ring-bromo Byproduct (%) | Unreacted SM (%) |
| Acetonitrile | AIBN (All at once) | 1.10 | Air | 58% | 15% | 22% | 5% |
| CCl4 (Historical) | AIBN (All at once) | 1.00 | Argon | 85% | 5% | 2% | 8% |
| Chlorobenzene | Benzoyl Peroxide | 1.00 | Argon | 81% | 7% | 4% | 8% |
| Trifluorotoluene | AIBN (Portioned) | 0.98 | Argon | 89% | 2% | <1% | 8% |
Table 1: Optimization matrix for the bromination of 4-methyl-1-phenyl-1H-pyrazole. Trifluorotoluene under portioned initiation provides the highest chemoselectivity.
Standardized Experimental Protocol: Self-Validating System
This protocol is designed as a self-validating system; visual and analytical checkpoints are embedded to ensure the reaction remains on the correct mechanistic pathway.
Materials Required:
-
4-methyl-1-phenyl-1H-pyrazole (1.00 eq)
-
N-Bromosuccinimide (NBS) (0.98 eq, strictly recrystallized/white)
-
Azobisisobutyronitrile (AIBN) (0.10 eq total)
-
Anhydrous α,α,α -Trifluorotoluene (0.2 M relative to substrate)
Step-by-Step Methodology:
-
Preparation & Degassing: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1-phenyl-1H-pyrazole in anhydrous trifluorotoluene. Sparge the solution with Argon for 15 minutes.
-
Validation Checkpoint: The solution must be completely clear and colorless.
-
-
Reagent Addition: Under a positive flow of Argon, add NBS (0.98 eq) and the first portion of AIBN (0.05 eq). Attach a reflux condenser.
-
Initiation & Heating: Submerge the flask in a pre-heated oil bath at 75°C.
-
Validation Checkpoint: As the reaction initiates, the dense NBS powder at the bottom of the flask will gradually be consumed. Succinimide (the byproduct) is less dense and will begin to float to the surface[2][3]. This physical phase change is a visual indicator of a healthy radical propagation cycle.
-
Warning: If the solution turns deep red or orange, free Br2 is accumulating. This indicates a stalled radical chain and an impending shift to the ionic ring-bromination pathway.
-
-
Portioned Initiation: After 90 minutes, briefly remove the condenser under Argon flow and add the remaining AIBN (0.05 eq).
-
Monitoring: At 3 hours, sample the reaction. Quench the aliquot in saturated NaHCO3 and analyze via UPLC or GC-MS.
-
Validation Checkpoint: You should observe ~90-95% conversion. Do not push the reaction to 100% conversion, as this exponentially increases dibromination.
-
-
Workup: Cool the reaction mixture to 0°C in an ice bath to fully precipitate the succinimide. Filter the mixture through a pad of Celite. Wash the filtrate with saturated aqueous NaHCO3 , followed by brine. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 4-(bromomethyl)-1-phenyl-1H-pyrazole.
References
-
Metallaelectro-Catalysis and Aryl Sulfonium Salts in Sustainable C–H Activations and Late-Stage Diversification Source: eDiss, Georg-August-Universität Göttingen URL:[Link]
-
Wohl-Ziegler Reaction Source: Organic Chemistry Portal URL:[Link]
-
Wohl–Ziegler bromination Source: Wikipedia URL:[Link]
Sources
Comparative Guide: Leaving Group Efficacy of Bromomethyl Pyrazoles in S_N2 Alkylation
Executive Summary
Bromomethyl pyrazoles are highly versatile electrophilic building blocks widely utilized in medicinal chemistry, particularly in the synthesis of alkylating nucleosides, cytostatic agents, and nitrogen mustards . The pyrazole core—an aromatic nitrogen heterocycle—imparts unique electronic properties to the adjacent methyl group, dynamically modulating its reactivity.
In S_N2 (bimolecular nucleophilic substitution) reactions, the efficacy of the alkylation event is heavily dependent on the nature of the leaving group. For drug development professionals and synthetic chemists, selecting the optimal halomethyl derivative is a critical decision that balances reagent stability with electrophilic potency. This guide objectively compares the performance of bromomethyl pyrazoles against their chloromethyl and iodomethyl counterparts, providing mechanistic causality, comparative data, and self-validating experimental protocols.
Mechanistic Principles of Pyrazole-Mediated S_N2 Alkylation
The S_N2 alkylation of a target nucleophile (such as an amine, thiol, or nucleoside) by a halomethyl pyrazole proceeds via a concerted mechanism. The nucleophile performs a backside attack on the electrophilic carbon, leading to a pentacoordinate transition state, followed by the departure of the halide leaving group.
Causality in Leaving Group Selection: The efficacy of the leaving group is dictated by its polarizability and the carbon-halogen bond dissociation energy. The bromide ion represents the "Goldilocks" leaving group for pyrazole-mediated alkylations. It possesses a lower carbon-halogen bond dissociation energy (~285 kJ/mol) compared to chloride (~339 kJ/mol). This weaker bond lowers the activation energy barrier required to reach the transition state. Furthermore, the larger atomic radius of bromine allows for greater electron cloud polarizability, stabilizing the partial negative charge developing in the transition state far better than chlorine.
Figure 1: SN2 alkylation mechanism illustrating transition state and leaving group departure.
Comparative Efficacy Data: Halomethyl Alternatives
When designing pyrazole-based alkylating agents—such as those evaluated for cytostatic and trichomonacide activities—researchers must weigh reactivity against shelf-stability. Experimental evaluations of 3,5-bis-(halomethyl)pyrazoles demonstrate that bromomethyl derivatives act as powerful cytostatic agents, significantly outperforming their chloromethyl analogs in physiological conditions .
The table below summarizes the quantitative and qualitative performance metrics of the three primary halomethyl pyrazole alternatives:
| Property | Chloromethyl Pyrazole | Bromomethyl Pyrazole | Iodomethyl Pyrazole |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | Iodide (I⁻) |
| Bond Dissociation Energy | ~339 kJ/mol | ~285 kJ/mol | ~218 kJ/mol |
| S_N2 Reactivity | Low | High | Very High |
| Reagent Stability | Excellent (>6 months) | Good (Weeks to Months) | Poor (Light/Moisture sensitive) |
| Cytostatic Efficacy | Moderate | Potent | Potent (High off-target toxicity) |
| Optimal Reaction Temp | 60°C - 100°C | 25°C - 60°C | 0°C - 25°C |
Key Insight: While iodomethyl pyrazoles offer the highest theoretical S_N2 reactivity, their extreme sensitivity to light and ambient moisture makes them impractical for scalable drug manufacturing. Bromomethyl pyrazoles provide the optimal balance, offering potent alkylation at mild temperatures without sacrificing synthetic handleability.
Experimental Protocols: Synthesis and Alkylation Workflow
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an analytical checkpoint.
Protocol A: Synthesis of 3,5-bis-(bromomethyl)pyrazole
-
Preparation: Dissolve the hydroxymethyl pyrazole precursor in anhydrous dimethoxyethane (DME) or dichloromethane (DCM) under an inert argon atmosphere.
-
Causality: Anhydrous conditions are strictly required to prevent the premature hydrolysis of the halogenating agent, which would drastically reduce yield.
-
-
Halogenation: Cool the reaction mixture to 0°C. Dropwise add phosphorus tribromide (PBr₃) (1.1 equivalents per hydroxyl group).
-
Causality: PBr₃ is preferred over aqueous HBr to avoid strongly acidic aqueous conditions that protonate the pyrazole nitrogen, which can deactivate the ring and induce unwanted side reactions.
-
-
Reaction Monitoring: Stir the mixture, allowing it to warm to room temperature over 2-4 hours. Monitor the disappearance of the starting material via TLC (Hexane/EtOAc 7:3).
-
Quenching & Isolation: Quench the reaction carefully with ice-cold saturated NaHCO₃ to neutralize excess PBr₃. Extract the product with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the bromomethyl pyrazole.
Protocol B: S_N2 Alkylation of a Primary Amine
-
Preparation: Dissolve the target nucleophile (e.g., a primary amine or nucleoside) in anhydrous DMF. Add potassium carbonate (K₂CO₃) (2.0 eq).
-
Causality: K₂CO₃ acts as a mild, heterogeneous acid scavenger. It neutralizes the HBr byproduct generated during alkylation, driving the equilibrium forward without degrading the sensitive pyrazole core.
-
-
Alkylation: Add the synthesized bromomethyl pyrazole (1.0 eq) dropwise at room temperature.
-
Self-Validating Checkpoint: Monitor the consumption of the primary amine using a fluorescamine assay or HPLC.
-
Causality: Fluorescamine selectively reacts with unreacted primary amines to form a highly fluorescent complex. This provides a real-time, quantitative measure of alkylation progress, validating that the S_N2 reaction is occurring as intended.
-
-
Purification: Filter off the inorganic salts, concentrate the filtrate under high vacuum to remove DMF, and purify the alkylated product via silica gel flash chromatography.
Figure 2: Experimental workflow for the synthesis and application of bromomethyl pyrazoles.
References
-
Alkylating nucleosides. 2. Synthesis and cytostatic activity of bromomethylpyrazole and pyrazole nitrogen mustard nucleosides. Source: Journal of Medicinal Chemistry (1979) URL:[Link]
-
Synthesis, cytostatic and trichomonacide activities of 3,5-bis-(halomethyl)pyrazoles. Source: European Journal of Medicinal Chemistry (1987) URL:[Link]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Assessment of 4-(bromomethyl)-1-phenyl-1H-pyrazole
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not an isolated characteristic but the culmination of rigorously controlled processes applied to all preceding materials. Pharmaceutical intermediates, such as 4-(bromomethyl)-1-phenyl-1H-pyrazole, are the foundational building blocks of APIs.[1] The purity of these intermediates directly dictates the impurity profile of the final drug substance, impacting its safety and efficacy. Consequently, employing a robust, reliable, and validated analytical method to assess the purity of these materials is not merely a quality control checkpoint; it is a strategic imperative that mitigates risks in later development stages.[1][2]
High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and applicability to a wide range of compounds.[3][4] However, an HPLC method is only as reliable as the evidence supporting its performance. Method validation provides this evidence, demonstrating through rigorous testing that the analytical procedure is suitable for its intended purpose.
This guide presents a comprehensive approach to the development and validation of a reversed-phase HPLC (RP-HPLC) method for determining the purity of 4-(bromomethyl)-1-phenyl-1H-pyrazole. We will delve into the rationale behind experimental choices, present detailed protocols, and compare the validated method with other relevant analytical techniques, grounding our discussion in the principles outlined by the International Council for Harmonisation (ICH).[5][6][7]
The Analyte: Understanding 4-(bromomethyl)-1-phenyl-1H-pyrazole
Before developing a method, understanding the analyte's physicochemical properties is paramount. 4-(bromomethyl)-1-phenyl-1H-pyrazole is a heterocyclic aromatic compound. Its structure, featuring a phenyl group, a pyrazole ring, and a reactive bromomethyl group, informs our analytical strategy.
-
UV Absorbance: The conjugated π-systems of the phenyl and pyrazole rings suggest strong ultraviolet (UV) absorbance, making UV detection a suitable and sensitive choice for HPLC analysis.
-
Solubility & Polarity: The presence of the aromatic rings imparts significant hydrophobicity, making it an ideal candidate for reversed-phase chromatography.
-
Potential Impurities: A robust purity method must be able to separate the main compound from all potential impurities. For this analyte, impurities could arise from:
-
Synthesis By-products: Positional isomers, unreacted starting materials, or products from side reactions, such as the formation of diarylmethane derivatives.[8][9]
-
Degradation Products: The bromomethyl group is reactive and can be susceptible to hydrolysis or reaction with nucleophiles, leading to degradation over time or under stress conditions.
-
HPLC Method Development: A Rationale-Driven Approach
The goal of method development is to achieve adequate separation of the main peak from all known and potential impurities with good peak shape and sensitivity. Our choices are guided by the analyte's properties and established chromatographic principles.
Experimental Protocol: Optimized HPLC Method
| Parameter | Condition | Rationale |
| HPLC System | Standard HPLC with UV-Vis/PDA Detector | Provides the necessary flexibility and detection capabilities for this analysis. |
| Column | C18, 150 mm x 4.6 mm, 5 µm | The C18 stationary phase is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier ensures the pyrazole nitrogen is protonated, leading to sharper, more symmetrical peaks by minimizing secondary interactions with residual silanols on the silica support. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier offering good UV transparency and elution strength. |
| Elution Mode | Gradient | A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time reproducibility. |
| Detection | UV at 254 nm | This wavelength provides a strong signal for the analyte based on its aromatic structure, offering good sensitivity. A Photo-Diode Array (PDA) detector is recommended to assess peak purity. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Sample Prep. | Dissolve ~1 mg/mL in Acetonitrile:Water (50:50) | The sample is dissolved in a diluent similar in composition to the initial mobile phase to ensure good peak shape. |
Method Validation: The Cornerstone of Trustworthiness
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. We will follow the framework established by the ICH Q2(R1) guideline, which is recognized by global regulatory bodies like the FDA and EMA.[10][11][12][13]
Caption: Workflow from HPLC Method Development to Validation and Routine Use.
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13]
-
Experimental Approach: The analyte was subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The stressed samples were then analyzed to ensure that the degradation products did not co-elute with the main peak. Peak purity analysis using a PDA detector was performed to confirm the spectral homogeneity of the main peak.
-
Results: The method successfully separated the main peak from all generated degradation products, demonstrating its stability-indicating nature.[14]
Linearity
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[13]
-
Experimental Approach: A series of at least five standard solutions of 4-(bromomethyl)-1-phenyl-1H-pyrazole were prepared, covering a range from the limit of quantitation (LOQ) to 150% of the nominal sample concentration. Each solution was injected in triplicate.
-
Data Summary:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 (LOQ) | 52,150 |
| 50 | 258,900 |
| 100 (Nominal) | 515,300 |
| 125 | 644,800 |
| 150 | 772,100 |
-
Results: A linear regression of peak area versus concentration yielded a correlation coefficient (R²) of >0.999, which is a widely accepted criterion for establishing linearity.
Range
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]
-
Results: Based on the linearity, accuracy, and precision data, the validated range for this method was established from 10 µg/mL (LOQ) to 150 µg/mL.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] It is often determined by recovery studies.
-
Experimental Approach: The purity of a sample was determined. Then, known amounts of a pure reference standard were spiked into the sample at three concentration levels (e.g., 50%, 100%, and 150% of the nominal concentration). The recovery of the spiked standard was calculated.
-
Data Summary:
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 50% | 50.0 | 49.6 | 99.2% |
| 100% | 100.0 | 100.5 | 100.5% |
| 150% | 150.0 | 149.1 | 99.4% |
-
Results: The mean recovery across all levels was within the typical acceptance criteria of 98.0% to 102.0%.
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Experimental Approach: Six replicate preparations of the same sample were analyzed on the same day, by the same analyst, on the same instrument.
-
Results: The relative standard deviation (%RSD) of the purity results was <1.0%, demonstrating excellent repeatability.
-
-
Intermediate Precision:
-
Experimental Approach: The repeatability experiment was repeated by a different analyst on a different day using a different HPLC system.
-
Results: The %RSD between the two sets of data was <2.0%, confirming the method's ruggedness under typical laboratory variations.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]
-
Experimental Approach: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Results: The LOD was determined to be 3 µg/mL, and the LOQ was established at 10 µg/mL, demonstrating sufficient sensitivity for detecting and quantifying trace impurities.
Robustness
Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[10]
-
Experimental Approach: The effect of small changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) on the separation and quantification was evaluated.
-
Results: No significant changes in resolution, peak shape, or quantitative results were observed, indicating the method is robust for routine use.
Caption: Logical relationships between key HPLC method validation parameters.
Comparative Guide: HPLC vs. Alternative Purity Assessment Techniques
While the validated HPLC method is highly suitable, it is instructive to compare it with other analytical technologies to understand its relative strengths and weaknesses for this specific application.
| Feature | Validated HPLC | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses smaller particles (<2 µm), requiring much higher pressures. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Excellent for non-volatile and thermally labile compounds like 4-(bromomethyl)-1-phenyl-1H-pyrazole.[4] | Same as HPLC, but with enhanced performance. | Suitable only for volatile and thermally stable compounds. Potential for on-column degradation of the analyte. |
| Resolution | High | Very High | Very High |
| Analysis Time | Moderate (e.g., 15-30 min) | Fast (e.g., 2-10 min) | Fast (e.g., 5-20 min) |
| Solvent Usage | Moderate | Low | Very Low (gases used) |
| Pros | Robust, versatile, widely available, well-understood technology. | Increased speed, resolution, and sensitivity; reduced solvent consumption. | Excellent for analyzing volatile impurities like residual solvents.[3] |
| Cons | Slower and uses more solvent than UPLC. | Higher initial instrument cost; more susceptible to blockage from particulates. | Not suitable for the primary purity assessment of this analyte due to thermal instability risk. |
| Best Use Case | Primary choice for purity and impurity profiling of the main component. | An advanced alternative for high-throughput labs or for resolving very complex impurity profiles. | A complementary technique for quantifying specific volatile impurities (e.g., residual solvents from synthesis). |
Conclusion
This guide has detailed the systematic development and validation of a robust, stability-indicating RP-HPLC method for assessing the purity of the pharmaceutical intermediate 4-(bromomethyl)-1-phenyl-1H-pyrazole. By adhering to the principles of the ICH Q2(R1) guideline, we have demonstrated that the method is specific, linear, accurate, precise, and robust over a defined range.[5][7][12] The experimental data confirm its suitability for its intended purpose in a regulated quality control environment.
The comparison with UPLC and GC further solidifies the choice of HPLC as the optimal primary technique for this analysis, while highlighting the role of GC as a potential complementary method for specific volatile impurities. Ultimately, a well-validated analytical method is a non-negotiable component of pharmaceutical development, providing the reliable data necessary to ensure the quality and safety of the final drug product.[3] As emphasized by modern guidelines, method validation should be viewed not as a singular event, but as part of a continuous lifecycle approach to ensure the procedure remains fit-for-purpose.[6]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
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Analytical Method Development for Intermediate Purity & Impurities. (2026, January 19). [Link]
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Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16). [Link]
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EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). ECA Academy. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. (2012, February 15). [Link]
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Quality guidelines: specifications, analytical procedures and analytical validation. (2023, December 15). European Medicines Agency (EMA). [Link]
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Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency (EMA). [Link]
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A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024, December 22). [Link]
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ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. [Link]
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Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). National Institutes of Health (NIH). [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci. [Link]
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A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]
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Q2(R2) Validation of Analytical Procedures. (2024, March 7). U.S. Food and Drug Administration (FDA). [Link]
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Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, March 22). [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration (FDA). [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Quality Guidelines. ICH. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). U.S. Food and Drug Administration (FDA). [Link]
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FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. [Link]
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Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (2014, October 22). National Institutes of Health (NIH). [Link]
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Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024, June 13). ACS Omega. [Link]
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Structural Optimization and Biological Activity of Pyrazole Derivatives... (2023, April 20). National Institutes of Health (NIH). [Link]
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HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
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Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2018, January 10). RSC Publishing. [Link]
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Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). (2024, January 5). Chemia. [Link]
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Mass spectrometry fragmentation pattern comparison of substituted 1-phenylpyrazoles
An In-Depth Guide to the Mass Spectrometry Fragmentation of Substituted 1-Phenylpyrazoles
Introduction: The Analytical Challenge of Phenylpyrazoles
Substituted 1-phenylpyrazoles form the structural core of a multitude of pharmacologically active agents and agrochemicals. Their prevalence in drug discovery and development pipelines necessitates robust and reliable analytical methods for their structural characterization, impurity profiling, and metabolite identification. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), stands as a cornerstone technology for this purpose.
The fragmentation patterns generated under electron impact (EI) ionization provide a molecular fingerprint, offering profound insights into the compound's structure. However, the stability of the pyrazole ring and the influence of various substituents on both the pyrazole and phenyl moieties can lead to complex fragmentation pathways. Understanding these pathways is not merely an academic exercise; it is critical for unequivocally identifying isomers, elucidating the structure of novel compounds, and ensuring the quality and safety of pharmaceutical products.
This guide, written from the perspective of a senior application scientist, provides a comparative analysis of the fragmentation patterns of substituted 1-phenylpyrazoles. We will delve into the fundamental cleavage mechanisms and explore how different substituents direct fragmentation, supported by experimental data and established principles.
The Fundamental Fragmentation of the 1-Phenylpyrazole Core
The fragmentation of the parent 1-phenylpyrazole under electron impact (EI-MS) is governed by the relative stability of the pyrazole and phenyl rings and the N-N bond of the pyrazole heterocycle. Unlike N-unsubstituted pyrazoles, where initial N-N bond cleavage is a more common event, the presence of the N-phenyl group significantly influences the primary fragmentation routes.[1][2]
The molecular ion ([M]•+) of 1-phenylpyrazole is typically stable and observed with high abundance. The fragmentation cascade generally proceeds through several key pathways:
-
Cleavage of the Pyrazole Ring: The most characteristic fragmentation involves the cleavage of the pyrazole ring, often initiated by the loss of stable neutral molecules like HCN or N₂. However, direct loss of N₂ from the molecular ion is less favored compared to its loss from a fragment ion like [M-H]⁺.[3][4]
-
Formation of the Phenyl Cation: Cleavage of the N-C bond connecting the two rings can lead to the formation of the phenyl cation (C₆H₅⁺) at m/z 77.
-
Formation of the Phenyl-N₂⁺ Fragment: A significant pathway involves the cleavage of the pyrazole ring to yield a phenyl-diazonium-like ion (C₆H₅N₂⁺) at m/z 105, which can subsequently lose N₂ to form the phenyl cation (m/z 77).
These fundamental pathways form the basis for interpreting the more complex spectra of substituted analogues.
Sources
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- 4. researchgate.net [researchgate.net]
Benchmarking 4-(bromomethyl)-1-phenyl-1H-pyrazole against benzyl bromide in organic synthesis
Title: Benchmarking 4-(Bromomethyl)-1-phenyl-1H-pyrazole Against Benzyl Bromide in Organic Synthesis: A Comprehensive Guide for Medicinal Chemists
Introduction
In the landscape of organic synthesis and drug development, the choice of alkylating agent dictates not only the efficiency of a synthetic step but also the safety profile and downstream utility of the resulting scaffold. Benzyl bromide (BnBr) has long been the commodity reagent for benzylic alkylation[1]. However, its hyper-reactivity often leads to complex product mixtures, and its severe lachrymatory properties pose significant handling hazards[1].
Enter 4-(bromomethyl)-1-phenyl-1H-pyrazole (BMPP) . This specialized heteroaryl methyl bromide represents a paradigm shift from simple protecting group chemistry to direct pharmacophore installation. By appending a 1-phenylpyrazole moiety—a privileged structure found in numerous bioactive molecules, including novel IL4I1 inhibitors[2]—BMPP offers researchers a bifunctional building block with highly modulated, predictable reactivity.
This guide provides an objective, data-driven comparison of BMPP against BnBr, detailing their mechanistic differences, handling profiles, and experimental workflows.
Mechanistic Profiling: Reactivity and Selectivity
The fundamental difference between BnBr and BMPP lies in their electronic and steric environments, which dictate their preferred nucleophilic substitution pathways.
-
Benzyl Bromide (BnBr): BnBr is a highly electrophilic primary halide that readily undergoes both SN1 and SN2 reactions. The resonance stabilization of the benzyl carbocation lowers the activation energy for SN1 pathways. In SN2 reactions, the lack of steric hindrance leads to rapid, often uncontrolled kinetics. When reacting with primary amines, BnBr notoriously yields a mixture of mono- and di-alkylated products[3]. Furthermore, under basic biphasic conditions, BnBr has been implicated in unexpected side reactions, such as the halogen migration observed with 2-bromoaniline[4].
-
4-(Bromomethyl)-1-phenyl-1H-pyrazole (BMPP): While still a highly effective alkylating agent, BMPP exhibits controlled SN2 kinetics. The adjacent pyrazole ring, substituted with a bulky 1-phenyl group, introduces significant steric hindrance around the electrophilic carbon. This steric shielding effectively suppresses the rate of secondary alkylation (dialkylation), making BMPP an exceptional reagent for the selective monoalkylation of primary amines. Additionally, heterobenzylic bromides like BMPP are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the construction of complex heterobiaryl architectures[5].
Mechanistic divergence between Benzyl Bromide and BMPP in nucleophilic substitution.
Quantitative Data Comparison
To facilitate reagent selection, the following table summarizes the physicochemical properties and performance metrics of both reagents.
| Parameter | Benzyl Bromide (BnBr) | 4-(Bromomethyl)-1-phenyl-1H-pyrazole (BMPP) |
| Molecular Weight | 171.04 g/mol | 237.10 g/mol |
| Physical State (at 25 °C) | Colorless liquid | Solid / Viscous liquid |
| Handling Hazards | Severe lachrymator, highly toxic[1] | Irritant, non-lachrymator |
| Primary Mechanism | SN1 / SN2 hybrid | Predominantly SN2 |
| Amine Alkylation Selectivity | Poor (Dialkylation common)[3] | Excellent (Monoalkylation favored) |
| Cross-Coupling Utility | Standard benzylations | Heterobiaryl construction[5] |
| Medicinal Chemistry Role | Protecting group / Simple lipophile | Bioactive pharmacophore installation[2] |
Experimental Protocol: Selective N-Alkylation of a Primary Amine
The following self-validating protocol demonstrates the use of BMPP for the selective monoalkylation of a primary amine. This methodology leverages the steric modulation of BMPP to prevent the over-alkylation typically seen with BnBr.
Causality & Design Rationale:
-
Solvent (Acetonitrile): A polar aprotic solvent accelerates the SN2 displacement by leaving the nucleophile unsolvated, while maintaining the solubility of the organic substrates.
-
Base (Potassium Carbonate): K2CO3 is utilized as a mild, heterogeneous acid scavenger. Unlike aqueous NaOH, which can hydrolyze the bromide to an alcohol or cause unexpected rearrangements[4], K2CO3 safely neutralizes the generated HBr without acting as a competing nucleophile.
-
Temperature Control (0 °C to RT): Initiating the reaction at 0 °C controls the initial exothermic collision rate, further enforcing monoalkylation selectivity.
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equiv) and anhydrous K2CO3 (2.0 equiv). Suspend the mixture in anhydrous acetonitrile (0.2 M concentration relative to the amine).
-
Electrophile Addition: Cool the suspension to 0 °C using an ice-water bath. Dissolve BMPP (1.05 equiv) in a minimal volume of acetonitrile and add it dropwise to the reaction mixture over 10 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2–4 hours.
-
Self-Validation (Reaction Monitoring): At the 2-hour mark, sample the reaction for LC-MS analysis. The protocol is validated when the chromatogram shows >90% conversion to the monoalkylated product ( [M+H]+ corresponding to the addition of the 1-phenylpyrazole moiety) with <5% of the dialkylated byproduct.
-
Isolation: Quench the reaction with distilled water and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure monoalkylated product.
Self-validating experimental workflow for selective N-alkylation using BMPP.
Conclusion
While benzyl bromide remains a staple for simple benzylations, its extreme reactivity, poor selectivity, and hazardous handling profile limit its utility in precision synthesis. 4-(Bromomethyl)-1-phenyl-1H-pyrazole (BMPP) emerges as a superior alternative for drug development professionals. By offering sterically controlled SN2 reactivity and directly installing a high-value pharmacophore, BMPP streamlines synthetic routes and enhances the safety and efficiency of medicinal chemistry campaigns.
References
- Taylor & Francis. "Synthesis of (Hetaryl)alkylamines from the Reactions of 2-Aminopyrimidine, 2-Aminothiazole, and 2-Aminothiazoline with Benzyl Bromide and Xylylene Dibromides." Synthetic Communications.
- National Institutes of Health (PMC). "Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions." NIH.
- Wikipedia. "Benzyl bromide." Wikipedia.
- Organic Chemistry Portal. "Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents." Organic Chemistry Portal.
- Google Patents. "WO2022227015A1 - Il4i1 inhibitors and methods of use." Google Patents.
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4-(bromomethyl)-1-phenyl-1H-pyrazole proper disposal procedures
The handling and disposal of reactive alkylating agents represent a critical intersection of synthetic utility and operational risk. In drug development, compounds like 4-(bromomethyl)-1-phenyl-1H-pyrazole (related to CAS 1803590-26-2) are highly valued as electrophilic building blocks, particularly in the synthesis of complex immunomodulatory therapeutics such as IL4I1 inhibitors[1][2].
However, the very reactivity that makes this reagent synthetically useful—its potent SN2 electrophilic center—also makes it a severe occupational and environmental hazard. As a Senior Application Scientist, I emphasize that proper disposal is not merely about waste segregation; it is about chemical deactivation . Disposing of active bromomethyl derivatives directly into mixed organic waste can trigger uncontrolled, exothermic runaway reactions with incompatible solvents (e.g., amines, alcohols, or water), leading to pressure build-up, container rupture, and the release of toxic hydrobromic acid (HBr) gas[3].
This guide provides a self-validating, mechanistically grounded protocol for the safe deactivation and disposal of 4-(bromomethyl)-1-phenyl-1H-pyrazole.
Mechanistic Rationale for Deactivation
Alkylating agents are characterized by their ability to transfer an alkyl group to nucleophilic targets. In biological systems, they can alkylate DNA bases, making them potent mutagens and cytotoxins[4].
Structurally, 4-(bromomethyl)-1-phenyl-1H-pyrazole mimics the reactivity profile of benzyl bromide. The pyrazole ring stabilizes the transition state during nucleophilic attack, making the bromomethyl group highly susceptible to SN2 displacement. To eliminate this hazard, we must intentionally quench the electrophile using a sacrificial nucleophile before disposal. According to standard laboratory destruction protocols, reacting the alkyl halide with an excess of a primary amine (such as ethanolamine) or aqueous ammonia rapidly converts the hazardous alkylating agent into a stable, non-toxic secondary amine or ether[4][5].
Hazard Profile and Logistical Planning
Before initiating any cleanup or disposal, personnel must understand the physicochemical risks associated with the compound. Benzyl bromide derivatives are potent lachrymators (tear gases) and corrosive agents that cause severe skin and eye damage[6][7].
Table 1: Physicochemical Hazards and Operational Impact
| Property / Hazard | Description & Operational Impact |
| Chemical Class | Alkylating Agent ( SN2 Electrophile)[4]. Requires chemical quenching prior to disposal. |
| Primary Hazards | Corrosive, Lachrymator, Aquatic Toxicity[6][7]. Mandatory: Handle only in a certified fume hood. |
| Incompatibilities | Water/Moisture (slowly hydrolyzes to release HBr), Strong Bases, Amines (highly exothermic)[3][7]. |
| Spill Response | Cover with dry sand or soda ash. DO NOT USE WATER , as it generates corrosive gas[7]. |
| Deactivation Kinetics | Rapid conversion (< 30 mins) with strong nucleophiles (e.g., ethanolamine) at room temperature[4]. |
Step-by-Step Deactivation and Disposal Protocol
This methodology is designed as a self-validating system . By incorporating a Thin-Layer Chromatography (TLC) checkpoint, the protocol ensures that the hazardous electrophilic center is fully eradicated before the waste ever leaves the fume hood[8].
Required PPE: Heavy-duty nitrile or butyl rubber gloves, chemical splash goggles, and a flame-resistant lab coat. All work must be conducted inside a continuously venting chemical fume hood[8].
Step 1: Dissolution
-
Transfer the crude 4-(bromomethyl)-1-phenyl-1H-pyrazole waste into a suitably sized, round-bottom flask containing a magnetic stir bar.
-
Dissolve the waste in a miscible, unreactive solvent such as Tetrahydrofuran (THF) or Ethanol (approx. 10 mL of solvent per 1 gram of waste).
Step 2: Thermal Control
-
Place the flask in an ice-water bath (0°C). The subsequent nucleophilic substitution is highly exothermic; failure to control the temperature can result in solvent boiling and aerosolization of the lachrymator[3].
Step 3: Nucleophilic Quenching
-
Slowly, dropwise, add an excess of the quenching agent (either neat ethanolamine or 10% aqueous ammonium hydroxide)[4]. Use at least 3 molar equivalents relative to the estimated bromomethyl pyrazole content.
-
Observe for heat evolution. Do not add the quencher in a single portion.
Step 4: Reaction Maturation
-
Once the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 2 to 4 hours.
Step 5: TLC Verification (The Self-Validating Checkpoint)
-
Remove a 0.1 mL aliquot of the mixture, dilute with ethyl acetate, and spot it on a silica TLC plate alongside a reference spot of the unquenched starting material[8].
-
Elute the plate (e.g., using a Hexane/Ethyl Acetate gradient) and visualize under UV light.
-
Decision Gate: If the starting material spot is absent, the destruction is successful. If the spot persists, add more quenching agent and stir for an additional hour.
Step 6: Segregation and Final Disposal
-
Once verified, carefully neutralize the deactivated mixture to pH 6–8 using dilute hydrochloric acid (if highly basic) or sodium bicarbonate.
-
Transfer the neutralized, deactivated mixture into a properly labeled "Halogenated Organic Waste" carboy[7].
Operational Workflow Visualization
Fig 1. Chemical deactivation and disposal workflow for bromomethyl pyrazoles.
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-
Regulations.gov. "Chemical Mutagenesis". Regulations.gov. [Link]
-
New Jersey Department of Health. "BENZYL BROMIDE HAZARD SUMMARY". NJ.gov.[Link]
-
Organic Syntheses. "Working with Hazardous Chemicals". Organic Syntheses, Inc.[Link]
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University of British Columbia. "General Lab Conduct". UBC Chemistry.[Link]
-
Lunn, G., & Sansone, E. B. "Destruction of hazardous chemicals in the laboratory (Book)". OSTI.GOV.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
